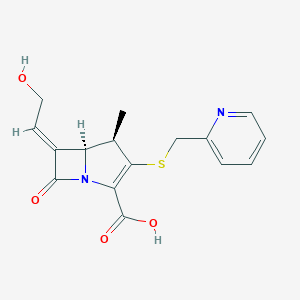
Hemphac
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hemphac, also known as Hemp-derived phytocannabinoids, is a natural compound extracted from the Cannabis sativa plant. It has gained popularity in recent years due to its potential therapeutic properties. Hemphac has been studied extensively for its ability to interact with the endocannabinoid system (ECS) in the body, which is responsible for maintaining homeostasis.
Mécanisme D'action
Hemphac interacts with the ECS by binding to cannabinoid receptors (CB1 and CB2) found in the body. This interaction can modulate various physiological processes such as pain perception, inflammation, and mood. Hemphac can also interact with other receptors such as the vanilloid receptor (TRPV1) and the serotonin receptor (5-HT1A) to produce its therapeutic effects.
Effets Biochimiques Et Physiologiques
Hemphac has been shown to have various biochemical and physiological effects on the body. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. Hemphac can also modulate pain perception by reducing the activation of pain-sensing neurons in the body. Additionally, Hemphac has been shown to have anxiolytic effects by reducing anxiety-like behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Hemphac has several advantages for lab experiments. It is a natural compound that can be easily extracted from the hemp plant, making it readily available for research purposes. Hemphac is also non-toxic and has a low risk of adverse effects. However, there are limitations to using Hemphac in lab experiments. Hemphac can be difficult to standardize due to variations in the quality and potency of the plant material. Additionally, Hemphac can be expensive to produce, which can limit its availability for research purposes.
Orientations Futures
There are several future directions for Hemphac research. One area of interest is the potential use of Hemphac in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Hemphac has been shown to have neuroprotective effects, which could be beneficial in preventing or slowing down the progression of these diseases. Another area of interest is the potential use of Hemphac in treating addiction and substance abuse disorders. Hemphac has been shown to modulate the reward system in the brain, which could be useful in reducing drug-seeking behavior. Finally, there is a need for more research on the safety and efficacy of Hemphac, particularly in clinical trials. This will help to establish the optimal dosage and administration of Hemphac for various medical conditions.
Méthodes De Synthèse
Hemphac is extracted from the leaves, flowers, and stems of the hemp plant using various methods such as CO2 extraction, ethanol extraction, and solvent extraction. CO2 extraction is the preferred method as it is a safe and efficient way of extracting pure Hemphac without leaving any residue.
Applications De Recherche Scientifique
Hemphac has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, anxiolytic, and neuroprotective effects. Hemphac has also been studied for its potential in treating various medical conditions such as epilepsy, chronic pain, anxiety, and depression.
Propriétés
Numéro CAS |
140631-65-8 |
|---|---|
Nom du produit |
Hemphac |
Formule moléculaire |
C16H16N2O4S |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
(4R,5R,6E)-6-(2-hydroxyethylidene)-4-methyl-7-oxo-3-(pyridin-2-ylmethylsulfanyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H16N2O4S/c1-9-12-11(5-7-19)15(20)18(12)13(16(21)22)14(9)23-8-10-4-2-3-6-17-10/h2-6,9,12,19H,7-8H2,1H3,(H,21,22)/b11-5+/t9-,12-/m1/s1 |
Clé InChI |
MOWZUOXQOKSRJR-VUJKZXEDSA-N |
SMILES isomérique |
C[C@@H]1[C@@H]2/C(=C\CO)/C(=O)N2C(=C1SCC3=CC=CC=N3)C(=O)O |
SMILES |
CC1C2C(=CCO)C(=O)N2C(=C1SCC3=CC=CC=N3)C(=O)O |
SMILES canonique |
CC1C2C(=CCO)C(=O)N2C(=C1SCC3=CC=CC=N3)C(=O)O |
Synonymes |
6-(2'-hydroxyethylidene)-4-methyl-3-(2-(methylthio)pyridinyl)-7-oxo-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylate HEMPHAC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



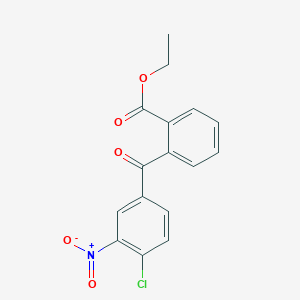
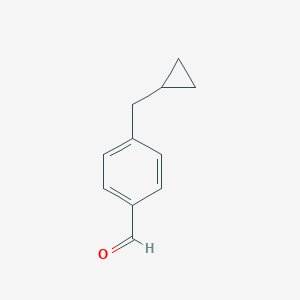
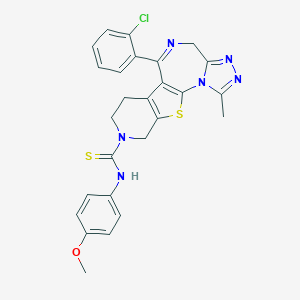
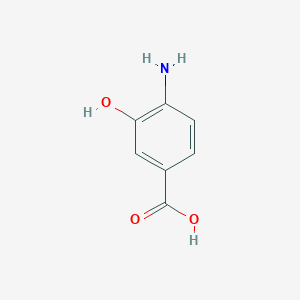
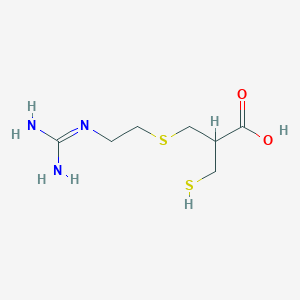
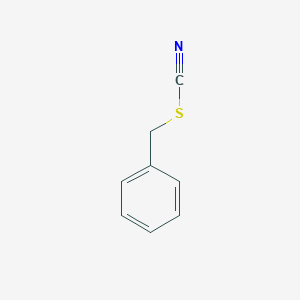
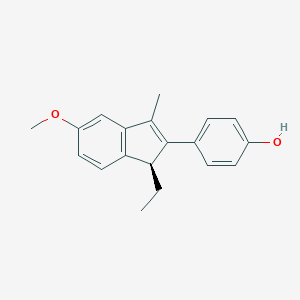
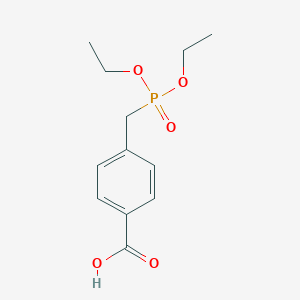
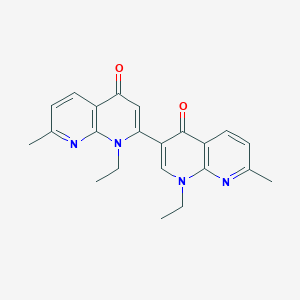
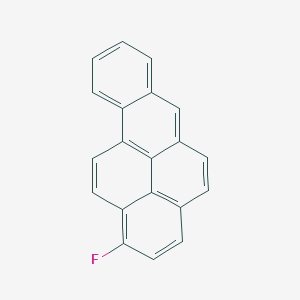
![1'-(Phenylmethyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B142393.png)
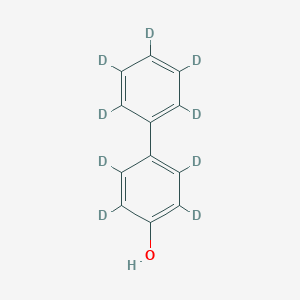
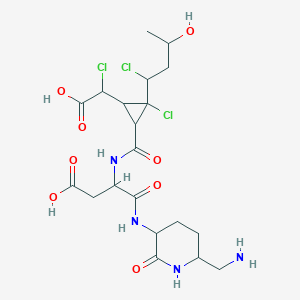
![1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile](/img/structure/B142400.png)